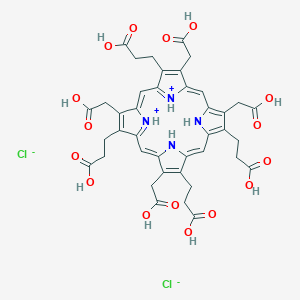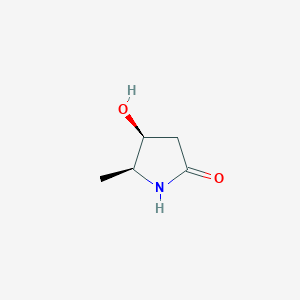
2-Methyl-4-nitropyridin-3-ol
Übersicht
Beschreibung
“2-Methyl-4-nitropyridin-3-ol” is a chemical compound with the molecular formula C6H6N2O3 . It is a derivative of nitropyridine, which is a class of compounds that have been used as intermediates in the synthesis of various pharmaceutical and agrochemical compounds .
Synthesis Analysis
The synthesis of nitropyridines, including “this compound”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a nitro group (-NO2) attached at the 4-position and a hydroxyl group (-OH) at the 3-position . The methyl group (-CH3) is attached at the 2-position .
Chemical Reactions Analysis
Nitropyridines, including “this compound”, can undergo various reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 154.12300 . It has a predicted density of 1.411±0.06 g/cm3 and a predicted boiling point of 354.1±37.0 °C . The melting point is reported to be 273 °C .
Wissenschaftliche Forschungsanwendungen
Vibrational and Molecular Structure Studies
2-Methyl-4-nitropyridin-3-ol has been a subject of interest in studies focused on understanding molecular structure and stability. For instance, Balachandran et al. (2012) conducted a detailed analysis of the conformational stability and vibrational properties of related nitropyridines using density functional theory. They examined molecular stability and bond strength through natural bond orbital analysis, providing insights into charge transfer and chemical reactivity of these molecules (Balachandran, Lakshmi, & Janaki, 2012).
Fluorescent Probe Development
Research by Singh et al. (2020) explored the development of fluorescent probes based on aminoethylpyridine, which has structural similarities to this compound. These probes show potential for detecting Fe3+ and Hg2+ ions in aqueous media and biological systems, indicating the applicability of nitropyridines in environmental and biological sensing (Singh, Thakur, Raj, & Pandey, 2020).
Molecular and Crystal Structure Elucidation
The study of molecular and crystal structures of nitropyridine derivatives, including those related to this compound, was carried out by Bryndal et al. (2012). Their research involved analyzing crystal structures and employing density functional theory to compare the molecular structures obtained from X-ray studies. This kind of research is crucial for understanding the properties and potential applications of these compounds (Bryndal et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
Nitropyridines, a class of compounds to which 2-methyl-4-nitropyridin-3-ol belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines, in general, are synthesized through a reaction mechanism that involves the migration of the nitro group from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Nitropyridines are known to be key intermediates in the synthesis of various pharmaceutical and agrochemical compounds . They are synthesized via a two-step pathway involving a nitration step and a reduction step .
Result of Action
Nitropyridines are known to be highly energetic and potentially explosive, which could influence their interactions at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For nitropyridines, the reaction temperature is a critical factor. The nitration reaction, a key step in the synthesis of nitropyridines, is usually exothermic and can result in polynitration at higher temperatures . Therefore, careful control of environmental conditions is crucial for the safe and efficient synthesis and use of these compounds.
Eigenschaften
IUPAC Name |
2-methyl-4-nitropyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-6(9)5(8(10)11)2-3-7-4/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTUQEPEJPQZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol](/img/structure/B3104905.png)
![1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3104911.png)



![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)






![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)
